Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt

Description

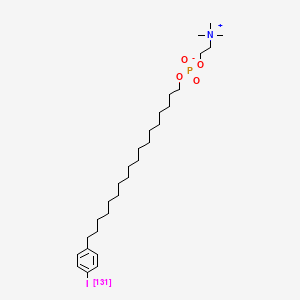

The compound Ethanaminium, 2-((hydroxy((18-(4-(iodo-131I)phenyl)octadecyl)oxy)phosphinyl)oxy)-N,N,N-trimethyl-, inner salt is a synthetic quaternary ammonium salt featuring a phosphocholine-like structure. Key structural elements include:

- A quaternary ammonium group (N,N,N-trimethyl) providing cationic character.

- A phosphodiester linkage connecting the ammonium group to a hydrophobic tail.

- An 18-carbon octadecyl chain substituted with a 4-(iodo-131I)phenyl group, introducing radioisotope iodine-131.

The long alkyl chain enhances lipid solubility, facilitating membrane integration or lipid-based targeting .

Properties

CAS No. |

873438-88-1 |

|---|---|

Molecular Formula |

C29H53INO4P |

Molecular Weight |

641.6 g/mol |

IUPAC Name |

18-(4-(131I)iodanylphenyl)octadecyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C29H53INO4P/c1-31(2,3)25-27-35-36(32,33)34-26-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-28-21-23-29(30)24-22-28/h21-24H,4-20,25-27H2,1-3H3/i30+4 |

InChI Key |

ZOAIEFWMQLYMTF-YRKXUXMHSA-N |

SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I |

Isomeric SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[131I] |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)I |

Appearance |

Solid powder |

Other CAS No. |

873438-88-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

131I-NM-404; CLR-131; I-131-CLR-1404; I-131CLR1404; CLR 131; I 131 CLR 1404; I 131CLR1404; CLR131; I131CLR1404; I131CLR1404; CLR1404; CLR-1404; CLR 1404 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Iopofosine I-131 involves the conjugation of a phospholipid ether with iodine-131. The process typically includes the following steps:

Chemical Reactions Analysis

Iopofosine I-131 primarily undergoes the following types of reactions:

Substitution Reactions: The introduction of iodine-131 into the phospholipid ether involves substitution reactions, where iodine atoms replace other functional groups in the molecule.

Oxidation and Reduction: These reactions are crucial in the preparation and stabilization of the compound, ensuring that the iodine-131 remains securely attached to the phospholipid ether.

Scientific Research Applications

Iopofosine I-131 has a wide range of applications in scientific research, particularly in the fields of medicine and oncology:

Cancer Treatment: It is used in targeted radiotherapy for various types of cancer, including multiple myeloma and Waldenström macroglobulinemia. .

Clinical Trials: Iopofosine I-131 is currently being evaluated in several clinical trials to determine its efficacy and safety in treating different types of cancer.

Mechanism of Action

The mechanism of action of Iopofosine I-131 involves its selective uptake by cancer cells, facilitated by the phospholipid ether component. Once inside the cancer cells, the iodine-131 delivers targeted radiotherapy, causing DNA damage and cell death. This targeted approach helps to minimize the impact on healthy cells, reducing the side effects commonly associated with traditional radiotherapy .

Comparison with Similar Compounds

Miltefosine and Alkylphosphocholine Analogs

Miltefosine () shares the phosphocholine core but has a hexadecyl chain (C16) without aromatic or radioactive substituents. Key differences:

SAR Insight : Chain length and substituents critically affect biodistribution. Miltefosine’s shorter chain improves aqueous solubility, while the target compound’s iodophenyl group enables radioactive tracking .

Sphingomyelin Derivatives ()

N-Stearoylsphingomyelin () and Sphingosylphosphorylcholine (SPC) () are natural phospholipids. Comparisons:

| Property | Target Compound | N-Stearoylsphingomyelin | SPC |

|---|---|---|---|

| Backbone | Synthetic quaternary ammonium | Sphingosine (natural amino alcohol) | Sphingosine with phosphorylcholine |

| Alkyl Chain | C18 with iodophenyl | Stearoyl (C18) | Variable (C18 in SPC) |

| Function | Radiopharmaceutical potential | Cell membrane structural component | Signaling molecule in apoptosis |

Key Difference : Synthetic quaternary ammonium salts like the target compound exhibit enhanced metabolic stability compared to natural sphingomyelins, which are rapidly hydrolyzed by sphingomyelinases .

Alkyl Chain Variants ()

Compounds with modified alkyl chains highlight the impact of chain length and branching:

- C26H52NO8P (): Contains palmitoyl (C16) and azelaoyl (C9 dicarboxylic acid) chains. The carboxylic acid groups enhance solubility but reduce membrane permeability compared to the target compound’s non-polar tail .

- C42H84NO8P (): Features docosyl (C22) and dodecyl (C12) chains.

- C42H84NO8P (): Branched butyl-octadecyl chains introduce steric hindrance, which may hinder target engagement compared to the linear chain in the iodinated compound .

Quaternary Ammonium Salts with Aromatic Substitutions ()

Ethanamine, 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-, N-oxide () shares an aromatic phenoxy group but lacks the phosphocholine moiety. Differences include:

The target compound’s permanent charge enhances cellular uptake, whereas the zwitterionic nature of ’s compound may limit membrane penetration .

Data Tables

Table 1: Structural and Functional Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.